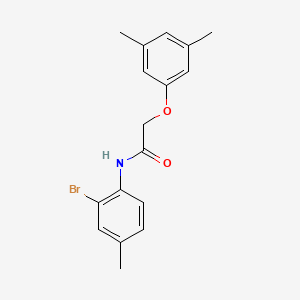

![molecular formula C17H17NO4 B5521186 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

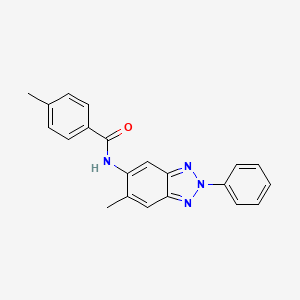

“4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid” is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features and potential applications. Its synthesis, molecular structure analysis, and properties provide valuable insights into its reactivity and potential as a precursor for more complex chemical entities.

Synthesis Analysis

The synthesis of derivatives related to 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid involves multiple steps, including bromination, azidonation, and reduction processes. Using 3,5-dimethylbenzoic acid as the starting material, the target compound can be synthesized with a focus on simplicity and cost-effectiveness for commercialization purposes (Yong, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been studied using X-ray crystallography. These studies reveal that the compound features an essentially planar moiety inclined at specific angles, contributing to its unique molecular architecture (Kosma et al., 2012).

Chemical Reactions and Properties

The reactivity of 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid derivatives towards nucleophilic amino acids has been explored, demonstrating complex mechanisms through electrophile-nucleophile interactions. These reactions underline the compound's potential for forming antigenic structures relevant in allergic contact dermatitis (Eilstein et al., 2006).

Physical Properties Analysis

The physical properties, including crystal packing and hydrogen bonding patterns, of compounds similar to 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid, have been thoroughly investigated. These studies provide insight into the compound's stability and potential for forming structured frameworks beneficial for various applications (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction mechanisms with other compounds, are crucial for understanding the versatility of 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid. Studies focusing on its interaction with nucleophilic amino acids and the resulting complex mechanisms highlight the compound's chemical diversity and potential applications (Eilstein et al., 2006).

Scientific Research Applications

Hepatic Peroxisome Proliferation

Studies on compounds structurally related to "4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid" have shown their ability to induce hepatic peroxisome proliferation. For instance, hypolipidemic compounds structurally different from clofibrate, including certain benzoic acid derivatives, have been found to significantly increase peroxisome numbers in liver cells of rats and mice, suggesting a possible relationship between hepatic peroxisome proliferation and hypolipidemia (Reddy & Krishnakantha, 1975).

Anti-inflammatory Constituents from Plants

Research on benzoic acid derivatives from plants like Melicope semecarpifolia has identified compounds with potent anti-inflammatory properties. These studies highlight the potential of such compounds, including various benzoic acid derivatives, for developing new anti-inflammatory agents (Chen et al., 2008).

Polymorphism in Pharmaceutical Compounds

Investigations into mefenamic acid, a compound sharing a similar benzoic acid moiety, have provided insights into the effects of polymorphism on pharmaceutical properties. These studies explore how different solvents influence the polymorphic forms and shapes of mefenamic acid crystals, potentially affecting drug solubility and efficacy (Mudalip et al., 2018).

Mechanism of Action

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Future Directions

The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) . Regarding aldehyde used for the derivatization of PABA, it is possible to tune up the particular activities and obtain derivatives with promising bioactivities .

properties

IUPAC Name |

4-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-7-12(2)9-15(8-11)22-10-16(19)18-14-5-3-13(4-6-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDOAEJNMRHAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)